N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5S2/c1-14-11-4-3-10(9-12(11)15(2)23(14,19)20)13-22(17,18)16-5-7-21-8-6-16/h3-4,9,13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDGSXKJUIDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)N3CCOCC3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 295.36 g/mol. Its structure features a morpholine ring attached to a benzo[c][1,2,5]thiadiazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2034544-31-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole and sulfonamide have been shown to possess significant antibacterial and antifungal activities.
A study involving various thiadiazole derivatives demonstrated that modifications to the thiadiazole ring could enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests a promising avenue for further research.
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary evaluations have shown that similar compounds exhibit low toxicity against normal cell lines while maintaining efficacy against cancerous cells . This duality is essential for potential therapeutic applications in oncology.
In vitro tests should be conducted to determine the specific cytotoxic effects of this compound on various cancer cell lines to establish its therapeutic index.
Anti-inflammatory and Other Activities
Compounds within the thiadiazole class are also noted for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation . Further studies are warranted to explore these aspects in detail.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antitubercular Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antitubercular activity. Compounds showed promising results with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Antiviral Activity : Research into 1,3-thiadiazole derivatives indicated antiviral properties against tobacco mosaic virus (TMV), highlighting the potential for similar compounds to exhibit antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide Class
(a) N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Core Structure : Shares the benzo[c]thiadiazole backbone with sulfone groups but replaces the morpholine ring with a pyrazole heterocycle.
- The ethyl and methyl substituents on the pyrazole may increase lipophilicity compared to the morpholine’s oxygen-driven polarity .
(b) Thiazole-Based Sulfonamide Derivatives (e.g., and )
- Core Structure : Thiazole rings coupled with carbamate or ureido groups (e.g., thiazol-5-ylmethyl carbamates).
- Functional Differences :
Non-Sulfonamide Heterocyclic Compounds
(a) 1,3-Dioxane-4,6-dione Derivatives ()
- Core Structure : Cyclic dioxane-diones synthesized via La(OTf)3-catalyzed condensation.
- Functional Differences :
(b) Aromatic Amines and Carboxamides ()
- Examples : N-cyclohexyl-2-(phenylsulfanyl)acetamide, 3-methylthiophene-2-carboxylic acid.
- Functional Differences :
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Structural Insights : The morpholine-sulfonamide combination in the target compound likely improves water solubility compared to pyrazole or thiazole analogs, critical for oral bioavailability.
- Evidence Gaps : The provided materials lack direct pharmacological or physicochemical data (e.g., IC50, logP) for the target compound, necessitating caution in extrapolating functional claims.
- Synthetic Considerations : ’s optimized dioxane-dione synthesis (62.3–77.5% yield) suggests methodologies that could be adapted for sulfonamide heterocycles, though reaction conditions may vary significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
